
1-Ethyl-4-(propan-2-yl)cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-4-(propan-2-yl)cyclohexan-1-ol is an organic compound belonging to the class of alcohols It features a cyclohexane ring substituted with an ethyl group at the first position and a propan-2-yl group at the fourth position, along with a hydroxyl group at the first position
準備方法
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-(propan-2-yl)cyclohexan-1-ol can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone followed by reduction. The process typically includes:
Step 1: Alkylation of cyclohexanone with ethyl bromide in the presence of a strong base like sodium hydride.
Step 2: Subsequent alkylation with isopropyl bromide.
Step 3: Reduction of the resulting ketone using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired alcohol.
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone under high pressure and temperature conditions. The use of catalysts like palladium on carbon (Pd/C) can enhance the efficiency of the hydrogenation process.
化学反応の分析
Types of Reactions: 1-Ethyl-4-(propan-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form corresponding hydrocarbons using strong reducing agents.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃)
Major Products:
Oxidation: Ketones, Carboxylic acids
Reduction: Alkanes
Substitution: Alkyl halides
科学的研究の応用
1-Ethyl-4-(propan-2-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 1-Ethyl-4-(propan-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclohexane ring can interact with lipid membranes, affecting membrane fluidity and permeability.
類似化合物との比較
- 1-Methyl-4-(propan-2-yl)cyclohexan-1-ol
- 1-Ethyl-4-(methyl)cyclohexan-1-ol
- 1-Ethyl-4-(propan-2-yl)cyclohexane
Uniqueness: 1-Ethyl-4-(propan-2-yl)cyclohexan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both ethyl and propan-2-yl groups on the cyclohexane ring influences its reactivity and interactions with other molecules, making it valuable for various applications.
特性
分子式 |
C11H22O |
|---|---|
分子量 |
170.29 g/mol |
IUPAC名 |
1-ethyl-4-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C11H22O/c1-4-11(12)7-5-10(6-8-11)9(2)3/h9-10,12H,4-8H2,1-3H3 |
InChIキー |
YOXSJWMIWOKSKT-UHFFFAOYSA-N |
正規SMILES |
CCC1(CCC(CC1)C(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13189024.png)


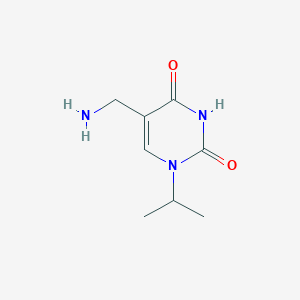
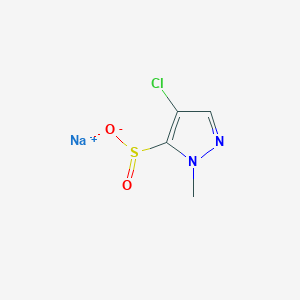
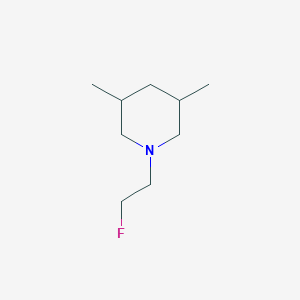
![[2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol](/img/structure/B13189046.png)
![4-[(3,5-Dimethylbenzoyl)amino]butanoic acid](/img/structure/B13189060.png)
![4H,5H-[1,2]oxazolo[4,3-c]quinolin-3-amine](/img/structure/B13189072.png)
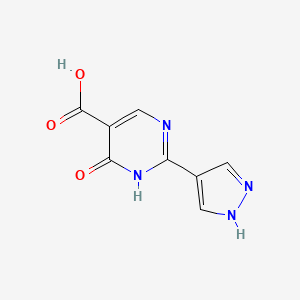

![[2-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride](/img/structure/B13189099.png)
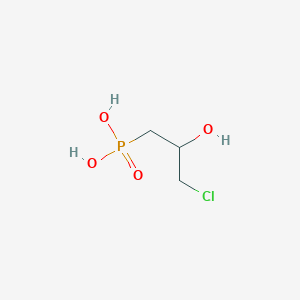
amine](/img/structure/B13189115.png)
